6,7-Dihydroxyswainsonine
6,7-Dihydroxyswainsonine
Brand Name:
Vulcanchem
CAS No.:
144367-16-8
VCID:
VC20848820
InChI:
InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1
SMILES:
C1C(C(C2N1CC(C(C2O)O)O)O)O
Molecular Formula:
C8H15NO5
Molecular Weight:
205.21 g/mol
6,7-Dihydroxyswainsonine
CAS No.: 144367-16-8
Cat. No.: VC20848820
Molecular Formula: C8H15NO5
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144367-16-8 |
|---|---|
| Molecular Formula | C8H15NO5 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (1S,2R,6R,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol |
| Standard InChI | InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1 |
| Standard InChI Key | KSWHMQGAWBUNLD-RDULZCEMSA-N |
| Isomeric SMILES | C1[C@H]([C@H]([C@@H]2N1C[C@H]([C@H]([C@H]2O)O)O)O)O |
| SMILES | C1C(C(C2N1CC(C(C2O)O)O)O)O |
| Canonical SMILES | C1C(C(C2N1CC(C(C2O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator